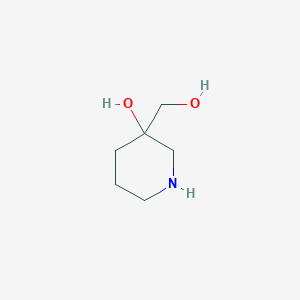

3-(Hydroxymethyl)piperidin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c8-5-6(9)2-1-3-7-4-6/h7-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGTVNNILWIEBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717637 | |

| Record name | 3-(Hydroxymethyl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848069-91-0 | |

| Record name | 3-(Hydroxymethyl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of the Piperidine Core in Synthetic Chemistry

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in synthetic and medicinal chemistry. nih.govencyclopedia.pub This structural motif is prevalent in a vast array of pharmaceuticals and natural alkaloids, underscoring its importance in drug design and discovery. nih.govwikipedia.org The versatility of the piperidine scaffold allows for the synthesis of diverse derivatives, including substituted piperidines, spiropiperidines, and condensed piperidines. nih.gov

The ability to introduce various functional groups onto the piperidine ring enables chemists to fine-tune the molecule's physicochemical properties, such as solubility and stability, which are critical for effective drug development. chemistryviews.org Modern synthetic strategies are increasingly focused on creating complex, three-dimensional piperidine structures to better interact with biological targets. chemistryviews.orgmedhealthreview.com

The Importance of Hydroxylated and Hydroxymethylated Piperidine Architectures

The presence of hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups on the piperidine (B6355638) framework, as seen in 3-(hydroxymethyl)piperidin-3-ol, significantly influences its chemical behavior and potential applications. Hydroxylated piperidines are key intermediates in the synthesis of many biologically active compounds. chemicalbook.com The introduction of hydroxyl groups can enhance the polarity of the molecule, potentially improving its pharmacokinetic properties. thieme-connect.com

Specifically, the hydroxymethyl group can act as a handle for further chemical modifications, allowing for the construction of more complex molecules. smolecule.com The stereochemistry of these hydroxylated and hydroxymethylated centers is also crucial, as different stereoisomers can exhibit distinct biological activities. thieme-connect.comsmolecule.com The development of methods for the enantioselective synthesis of such chiral piperidines is an active area of research. thieme-connect.comsmolecule.com

An Overview of Academic Research Trajectories for 3 Hydroxymethyl Piperidin 3 Ol

Stereoselective Synthesis of this compound and its Stereoisomers

The controlled three-dimensional arrangement of substituents on the piperidine ring is paramount for its biological activity. Chemists have developed several stereoselective methods to achieve this, which can be broadly categorized into chiral pool approaches, auxiliary-controlled synthesis, and catalytic asymmetric reactions.

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This strategy transfers the inherent chirality of the starting material to the target molecule, providing an effective pathway to specific stereoisomers.

Sugars are a common choice for this approach. For instance, the stereoselective synthesis of (+)-6-methyl-(2-hydroxymethyl)-piperidine-3-ol, a related substituted piperidinol, was accomplished starting from D-glucose. nih.gov This multi-step synthesis leverages the defined stereocenters of the sugar to construct the chiral piperidine core. nih.gov Similarly, 2-deoxy-D-ribose has been employed as a chiral precursor in the synthesis of related 4-amino-3-hydroxy piperidine structures, demonstrating the versatility of carbohydrates in this context. rsc.org

Amino acids also serve as valuable chiral starting materials. L-(+)-tartaric acid has been used to achieve a convenient synthesis of (2S,3S)-3-hydroxypipecolic acid, a molecule featuring the 3-hydroxypiperidine scaffold. researchgate.net The strategy relied on key steps such as selective ester reduction and reductive lactamization. researchgate.net

Table 1: Examples of Chiral Pool Starting Materials for Piperidinol Synthesis

| Starting Material | Target Core Structure | Key Synthetic Steps | Reference |

|---|---|---|---|

| D-Glucose | 6-methyl-(2-hydroxymethyl)-piperidine-3-ol | Wittig-olefination, Intramolecular reductive cyclization | nih.gov |

| 2-Deoxy-D-ribose | 4-Amino-3-hydroxy piperidine | Not specified | rsc.org |

| L-(+)-Tartaric Acid | (2S,3S)-3-hydroxypipecolic acid | Selective ester reduction, Reductive lactamization | researchgate.net |

Auxiliary-Controlled Asymmetric Synthesis

This method involves temporarily attaching a chiral auxiliary to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed.

(R)-Piperidin-3-ol itself has been utilized as a chiral auxiliary for the efficient stereoselective synthesis of α-hydroxy aldehydes. nih.govacs.org While this demonstrates the utility of the piperidinol core in asymmetric synthesis, other auxiliaries are used to synthesize the piperidine ring itself. For example, the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, a precursor to substituted piperidines, was achieved using D-phenylglycinol as the chiral auxiliary. researchgate.net The stereoselectivity of the alkylation step was found to be dependent on the protection of a hydroxyl group on the auxiliary. researchgate.net

The condensation of a β-amino alcohol like 2-hydroxymethylpiperidine (2-HMP) with aldehydes or ketones to form oxazolidines is another application where the piperidine structure acts as a chiral auxiliary in various asymmetric transformations. nih.govresearchgate.net

Catalytic Asymmetric Reactions

Catalytic asymmetric synthesis is a highly efficient method that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Rhodium-based catalysts have been prominent in this area. A novel Rh(I)-catalyzed asymmetric hydrogenation was a key strategy explored for preparing a chiral 4-amino-3-hydroxy piperidine derivative. rsc.org More recently, a Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids and pyridine (B92270) derivatives has been developed to provide access to a wide variety of enantioenriched 3-substituted piperidines. nih.gov This three-step process involves partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction. nih.gov

Furthermore, chemoenzymatic methods coupled with metal catalysis have proven effective. In a divergent synthesis of 3,5-disubstituted piperidines, an enzyme- and Ru-catalyzed reaction was used to transform a racemic/meso diol mixture into the cis-(3R,5S)-diacetate with high diastereoselectivity. nih.gov

Ring Formation and Cyclization Approaches

The construction of the piperidine ring is a critical aspect of the synthesis. Various cyclization strategies have been developed to form the six-membered heterocycle efficiently.

Intramolecular Reductive Cyclization Strategies

This approach involves the formation of the piperidine ring through the cyclization of a linear precursor, often accompanied by a reduction step.

A key example is the synthesis of a 2,3,6-trisubstituted piperidine skeleton through the intramolecular reductive cyclization of a conjugated keto-azide intermediate. nih.gov This strategy, starting from D-glucose, successfully constructed the piperidine ring with defined stereochemistry. nih.gov Another approach involves the SmI2-mediated cyclization of aldehydo β-aminovinyl sulfoxides to achieve the stereoselective synthesis of cis-3-hydroxypipecolic acid. researchgate.net The synthesis of highly substituted N-hydroxy piperidines has also been accomplished via the intramolecular reductive cyclization of 1-keto-5-ketoximes. researchgate.net Rhodium-catalyzed intramolecular reductive aldol-type cyclizations have also been described to produce β-hydroxylactones, which are precursors or analogues of hydroxypiperidines, with high diastereoselectivity. beilstein-archives.org

Table 2: Intramolecular Reductive Cyclization Examples

| Precursor Type | Cyclization Method | Product Type | Reference |

|---|---|---|---|

| Conjugated Keto-azide | Reduction | Trisubstituted Piperidine | nih.gov |

| Aldehydo β-aminovinyl sulfoxide | SmI2-mediated | cis-3-Hydroxypipecolic acid | researchgate.net |

| 1-Keto-5-ketoxime | Reduction | N-Hydroxy Piperidine | researchgate.net |

Ring Expansion Methodologies (e.g., from prolinols for related 3-hydroxypiperidinols)

Ring expansion reactions provide an elegant way to synthesize six-membered rings from more readily available five-membered rings. The expansion of prolinols (2-(hydroxymethyl)pyrrolidines) to 3-hydroxypiperidinols is a notable example.

This transformation often proceeds through an aziridinium (B1262131) intermediate, yielding C3-substituted piperidines in good yields and enantiomeric excess. researchgate.net The method has been described as stereodivergent, allowing access to different stereoisomers. researchgate.net A catalytic asymmetric synthesis of various stereoisomers of β-hydroxy piperidines has been achieved starting from N-Boc pyrrolidine (B122466) via a catalytic asymmetric deprotonation-aldehyde trapping-ring expansion sequence. nih.gov Another strategy involves the oxidative cleavage of the double bond in substituted cyclopentenes to yield diformyl intermediates, which then undergo a ring-closing reductive amination with a primary chiral amine, resulting in a ring expansion to the corresponding piperidine derivative. nih.gov

Functional Group Interconversions and Derivatization Reactions

Once the piperidine core is established, functional group interconversions and derivatization reactions are employed to install or modify substituents, leading to the final target molecule.

Hydroboration-oxidation is a classic two-step reaction in organic synthesis that converts an alkene into an alcohol. wikipedia.org This reaction is known for its anti-Markovnikov regioselectivity and syn-stereospecificity, where the hydroxyl group adds to the less substituted carbon of the double bond, and both the hydrogen and hydroxyl group add to the same face of the alkene. wikipedia.org

In the synthesis of substituted piperidines, this reaction can be applied to a precursor containing a double bond to introduce a hydroxyl group at a specific position. For instance, a piperidine with an exocyclic methylene (B1212753) group at the 3-position could be converted to a 3-hydroxymethyl derivative. The reaction proceeds by the addition of a borane (B79455) reagent (like BH₃) across the double bond, followed by oxidation of the resulting organoborane intermediate, typically with hydrogen peroxide and a base. wikipedia.org This sequence has been utilized in the preparation of 3-hydroxymethyl piperidines from the corresponding pyridinium (B92312) salts, which are first reduced to a dihydropyridine (B1217469) intermediate and then undergo hydroxyethylation. youtube.com

Epoxides are versatile intermediates in organic synthesis due to the ring strain that facilitates their opening by a wide range of nucleophiles. nih.gov The regioselective opening of an epoxide ring is a powerful strategy for introducing functional groups with stereochemical control. This method is particularly relevant for synthesizing diols like this compound.

The synthesis of such a compound could be envisioned starting from a piperidine derivative bearing an epoxide ring. For instance, an epoxide spanning the C3 and an adjacent exocyclic carbon could be opened by a hydroxide (B78521) nucleophile or its equivalent. The regioselectivity of the ring-opening (attack at the more or less substituted carbon) is influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile. nih.gov Lewis acids can be used to activate the epoxide ring, promoting regioselective opening at the 3-position. researchgate.net

This strategy has been successfully applied in the synthesis of various natural products containing hydroxylated motifs. researchgate.netmdpi.com For example, the regioselective cleavage of 2,3-epoxy alcohols with carbon and other nucleophiles is a well-established method for creating 1,3-diol systems. mdpi.com The use of poor nucleophiles for epoxide ring-opening can be facilitated by agents like lithium perchlorate, allowing for reactions under mild conditions. organic-chemistry.org

Condensation reactions between an amine and a carbonyl compound are fundamental for forming C-N bonds and constructing larger molecular architectures. When a β-amino alcohol, such as a hydroxymethylpiperidine, reacts with an aldehyde or ketone, it can lead to the formation of heterocyclic systems like oxazolidines. nih.govacs.org

These reactions typically proceed through a hemiaminal intermediate, which can then cyclize. nih.gov For example, the condensation of 2-hydroxymethylpiperidine with various aldehydes under mild conditions yields hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines. nih.govacs.org The reaction conditions, such as solvent and temperature, can influence the product distribution. acs.org While this specific example involves a 2-hydroxymethylpiperidine, the underlying principle is applicable to other isomers. A reaction involving 3-hydroxymethylpiperidine would be expected to form a different bicyclic system. Carbonyl condensation reactions are a broad class of reactions where two carbonyl-containing reactants combine. libretexts.orglatech.edulibretexts.org

Table 2: Condensation of 2-Hydroxymethylpiperidine with Aldehydes

| Aldehyde | Solvent | Conditions | Product | Yield | Reference |

| Acrolein | Toluene (B28343) | Room Temperature | octahydro-3H-pyrido[2,1-c] researchgate.netgla.ac.ukoxazepin-3-ol | 93% | nih.gov |

| Acrolein | Toluene | Reflux | hexahydro-3-vinyl-3H-oxazolo[3,4-a]pyridine | 85% | nih.gov |

| Propanal | DCM | Room Temperature | hexahydro-3-ethyl-3H-oxazolo[3,4-a]pyridine | 95% | nih.gov |

| Benzaldehyde | DCM | Room Temperature | hexahydro-3-phenyl-3H-oxazolo[3,4-a]pyridine | 94% | nih.gov |

The combination of reduction and nucleophilic addition reactions provides a powerful toolkit for elaborating the structure of piperidine derivatives. A common strategy involves the nucleophilic addition of an organometallic reagent, such as a Grignard reagent, to a carbonyl group on the piperidine ring. youtube.comlibretexts.org

For the synthesis of this compound, a key intermediate could be a protected 3-oxopiperidine-3-carboxylate. The ester group could be reduced to a primary alcohol (the hydroxymethyl group) using a reducing agent like sodium borohydride (B1222165) or lithium aluminum hydride (LiAlH₄). libretexts.orgchemicalbook.com Subsequently, the ketone at the 3-position could be reduced to the tertiary alcohol. However, a more direct route to a tertiary alcohol is the addition of a Grignard reagent to a ketone. youtube.com

Optimization of Reaction Conditions

The successful synthesis of this compound hinges on the meticulous control of various reaction parameters. The following subsections detail the influence of solvents, catalysts, and physical conditions on the reaction outcomes.

Solvent Effects on Reaction Outcomes

The choice of solvent plays a pivotal role in the synthesis of piperidine derivatives, influencing reaction rates, yields, and even the product distribution. In the synthesis of a key precursor, 1-benzyl-3-(hydroxymethyl)piperidin-4-ol, from ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride, methanol (B129727) has been reported as a suitable solvent for the initial hydrolysis and subsequent reduction steps. chemicalbook.com

In related syntheses of piperidine-based structures, a variety of solvents have been explored. For instance, in the condensation reaction to form oxazolidine (B1195125) rings, dichloromethane (B109758) (DCM) and toluene at room temperature have been found to provide the mildest conditions. chemicalbook.com Other solvents such as tetrahydrofuran (B95107) (THF) and methanol (MeOH) have been reported to result in lower yields. The use of acetonitrile (B52724) has also been documented in piperidine synthesis, with the advantage of product precipitation, simplifying purification. researchgate.net The polarity of the solvent can significantly impact the reaction pathway. For example, in certain aldol (B89426) reactions leading to piperidine derivatives, employing THF as the sole solvent led to a retro-aldol process, while a mixture of THF and hexamethylphosphoramide (B148902) (HMPA) partially inhibited this side reaction.

The selection of a solvent is often a trade-off between reactivity and ease of purification. While some solvents may promote higher yields, others, like xylene, can be more challenging to remove during product isolation. chemicalbook.com

Table 1: Reported Solvents in the Synthesis of Piperidine Derivatives and their Effects

| Solvent | Reaction Type | Observation |

| Methanol | Hydrolysis and reduction | Effective for the formation of 1-benzyl-3-(hydroxymethyl)piperidin-4-ol. chemicalbook.com |

| Dichloromethane (DCM) | Condensation | Mild reaction conditions, good yield. chemicalbook.com |

| Toluene | Condensation | Mild reaction conditions, good yield. chemicalbook.com |

| Tetrahydrofuran (THF) | Condensation | Lower yields compared to DCM and toluene. chemicalbook.com |

| Acetonitrile | General piperidine synthesis | Can facilitate product precipitation. researchgate.net |

Role of Catalysts and Additives

Catalysts and additives are instrumental in directing the course of the synthesis, enhancing reaction rates, and improving selectivity. In the synthesis of 1-benzyl-3-(hydroxymethyl)piperidin-4-ol, sodium hydroxide is utilized in the initial hydrolysis step, acting as a base to facilitate the reaction. chemicalbook.com This is followed by the use of sodium tetrahydroborate, a reducing agent, for the conversion of a keto group to a hydroxyl group. chemicalbook.com

In the broader context of piperidine synthesis, a range of catalysts have been investigated. For the hydrogenation of pyridine precursors to piperidines, rhodium on carbon (Rh/C) has been employed. chemicalbook.com In some instances, co-catalysts such as alumina (B75360) (Al2O3) are used in conjunction with a primary catalyst like ruthenium on silica (B1680970) (Ru/SiO2) to enhance catalytic activity.

Acid catalysts such as p-toluenesulfonic acid (p-TsA) and pyridinium p-toluenesulfonate (PPTS) have been explored in condensation reactions, although in some cases, their presence did not yield the desired products. chemicalbook.com Lewis acids like boron trifluoride etherate (BF3OEt2) have also been tested, but can sometimes lead to the formation of byproducts. chemicalbook.com Dehydrating agents like anhydrous magnesium sulfate (B86663) (MgSO4) and 4 Å molecular sieves are often crucial for driving reactions that produce water to completion. chemicalbook.com

The choice of catalyst is highly dependent on the specific transformation. For instance, in the synthesis of certain substituted piperidines, palladium catalysts have been used for cross-coupling reactions, while gold(I) complexes have been employed for oxidative amination of alkenes.

Table 2: Catalysts and Additives in Piperidine Synthesis

| Catalyst/Additive | Role | Reaction Type |

| Sodium Hydroxide | Base | Hydrolysis chemicalbook.com |

| Sodium Tetrahydroborate | Reducing Agent | Carbonyl Reduction chemicalbook.com |

| Rhodium on Carbon (Rh/C) | Hydrogenation Catalyst | Pyridine Reduction chemicalbook.com |

| Ruthenium on Silica (Ru/SiO2) with Alumina | Hydrogenation Catalyst System | Pyridine Reduction |

| p-Toluenesulfonic acid (p-TsA) | Acid Catalyst | Condensation chemicalbook.com |

| Anhydrous Magnesium Sulfate (MgSO4) | Dehydrating Agent | Condensation chemicalbook.com |

Temperature and Pressure Profiling for Yield and Selectivity

Temperature and pressure are critical physical parameters that can profoundly affect the yield and selectivity of a chemical reaction. For the synthesis of 1-benzyl-3-(hydroxymethyl)piperidin-4-ol, the initial hydrolysis step is carried out at room temperature (20°C), while the subsequent reduction with sodium tetrahydroborate is performed at a temperature range of 0-20°C. chemicalbook.com This suggests that moderate temperatures are sufficient for these transformations.

In related piperidine syntheses, temperature has been shown to be a critical factor. For example, in the reaction of 2-hydroxymethylpiperidine (2-HMP) with acrolein, the reaction at room temperature yields a different product than when the reaction is carried out at reflux in toluene. chemicalbook.com Specifically, refluxing in toluene favors the formation of a desired oxazolopiperidine in high yield. chemicalbook.com

High-pressure conditions are often necessary for hydrogenation reactions. The synthesis of 3-hydroxypiperidine from 3-hydroxypyridine (B118123) via catalytic hydrogenation is typically performed under significant hydrogen pressure, for instance, at 5 MPa. chemicalbook.com The temperature for such hydrogenations is also elevated, often around 90°C. chemicalbook.com The optimization of both temperature and pressure is crucial to achieve complete conversion and high yields in these reduction processes.

The interplay between temperature and reaction time is also important. In some cases, increasing the reaction temperature can shorten the reaction time, but it may also lead to the formation of undesired byproducts. Therefore, a careful temperature and pressure profile must be established for each specific synthetic step to maximize the yield of the desired product while minimizing side reactions.

Table 3: Temperature and Pressure Conditions in Piperidine Synthesis

| Reaction Step | Temperature | Pressure | Observation |

| Hydrolysis | 20°C | Atmospheric | Mild conditions sufficient. chemicalbook.com |

| Carbonyl Reduction | 0-20°C | Atmospheric | Controlled low temperature for selectivity. chemicalbook.com |

| Condensation | Room Temperature to Reflux | Atmospheric | Temperature can dictate product outcome. chemicalbook.com |

| Catalytic Hydrogenation | 90°C | 5 MPa | Elevated temperature and pressure required for reduction. chemicalbook.com |

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. By analyzing the absorption or scattering of infrared radiation, one can identify the functional groups present and gain insights into the molecular conformation.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. The technique measures the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. For this compound, the presence of hydroxyl (-OH), amine (N-H), and methylene (-CH2-) groups gives rise to a characteristic infrared spectrum.

The O-H stretching vibrations from the two hydroxyl groups are expected to produce a broad and intense absorption band in the region of 3200-3600 cm⁻¹. The broadness of this peak is due to hydrogen bonding, both intramolecular and intermolecular. The N-H stretching of the secondary amine in the piperidine ring typically appears in the 3300-3500 cm⁻¹ region, often as a sharper peak than the O-H band, but it may be overlapped. C-H stretching vibrations of the piperidine ring and hydroxymethyl group are anticipated in the 2850-3000 cm⁻¹ range. The C-O stretching vibrations of the primary and tertiary alcohols are expected to be observed in the 1000-1200 cm⁻¹ region. mdpi.comnih.gov

Table 1: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretching | Hydroxyl | 3200-3600 (Broad) |

| N-H Stretching | Secondary Amine | 3300-3500 |

| C-H Stretching | Alkane | 2850-3000 |

| C-O Stretching | Alcohol | 1000-1200 |

Note: The values are based on typical ranges for the respective functional groups and may vary based on the specific molecular environment and sample state.

Complementary to FTIR, FT-Raman spectroscopy provides information on molecular vibrations. biointerfaceresearch.com This technique relies on the inelastic scattering of monochromatic laser light. While polar bonds like O-H and C=O give strong FTIR signals, non-polar bonds and symmetric vibrations, such as C-C backbone stretches, often produce strong signals in Raman spectra. mdpi.com For this compound, the piperidine ring vibrations would be particularly active in the Raman spectrum. The C-C stretching and ring breathing modes are expected in the 800-1200 cm⁻¹ region. The symmetric C-H stretching vibrations around 2900 cm⁻¹ are also expected to be prominent. mdpi.com Combining FTIR and FT-Raman data provides a more complete picture of the vibrational modes of the molecule. nih.govnih.govresearchgate.net

Table 2: Expected FT-Raman Active Modes for this compound

| Vibrational Mode | Functional Group/Moiety | Expected Wavenumber (cm⁻¹) |

| C-H Stretching | Alkane | 2850-3000 |

| C-C Stretching | Piperidine Ring | 800-1200 |

| Ring Breathing | Piperidine Ring | ~800-900 |

Note: These are predicted regions based on the analysis of similar piperidine-containing structures.

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org Since this compound is chiral (the C3 carbon is a stereocenter), it is expected to have a non-zero VCD spectrum. VCD is exceptionally sensitive to the three-dimensional structure, making it a powerful tool for determining the absolute configuration and predominant conformation of chiral molecules in solution. acs.orgyoutube.com

The analysis of a related compound, (3R,4S)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, demonstrated that VCD is highly sensitive to the conformation of the piperidine ring and the orientation of its substituents. acs.org By comparing the experimental VCD spectrum with quantum chemical calculations (e.g., using Density Functional Theory), the absolute configuration of the stereocenters can be unambiguously assigned. acs.orgmdpi.comnih.gov For this compound, VCD could be used to confirm that the piperidine ring adopts a chair conformation and to determine the relative orientation (axial or equatorial) of the hydroxymethyl and hydroxyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the piperidine ring, the hydroxymethyl group, the hydroxyl groups, and the amine proton.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Piperidine Ring (C4-H, C5-H) | 1.5 - 2.5 | Multiplet |

| Piperidine Ring (C2-H, C6-H) | 2.5 - 3.5 | Multiplet |

| Hydroxymethyl (-CH₂OH) | 3.5 - 4.0 | Singlet/Multiplet |

| Amine (-NH) | Variable (often broad) | Singlet |

| Hydroxyl (-OH) | Variable (often broad) | Singlet |

Note: Predicted values are based on data from similar piperidine derivatives. The exact shifts and multiplicities depend on the solvent and instrument frequency.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbon atom bearing the two oxygen substituents (C3) is expected to have the most downfield shift, likely in the 70-80 ppm range. The carbons adjacent to the nitrogen (C2 and C6) would typically appear around 40-50 ppm. The carbon of the hydroxymethyl group (-CH₂OH) would be expected in the 60-70 ppm region. The remaining ring carbons (C4 and C5) would be the most upfield, likely appearing between 20 and 30 ppm. nih.gov

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C4, C5 | 20 - 30 |

| C2, C6 | 40 - 50 |

| -CH₂OH | 60 - 70 |

| C3 | 70 - 80 |

Note: These predictions are based on typical chemical shift values for carbons in similar chemical environments.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Saturated heterocyclic compounds like this compound, which lack extensive chromophores, are generally not expected to exhibit strong absorption in the UV-Vis region (200-800 nm). The primary electronic transitions for such molecules, specifically the n→σ* and σ→σ* transitions of the C-C, C-N, C-O, and N-H bonds, occur at wavelengths below 200 nm.

For comparison, the parent compound, piperidine, shows a UV absorption maximum at approximately 199 nm. nist.gov It is therefore anticipated that the UV-Vis spectrum of this compound would be largely transparent in the near-UV and visible ranges, with any significant absorption occurring in the far-UV region. This characteristic makes UV-Vis spectroscopy less informative for detailed structural elucidation of this particular compound but useful for confirming the absence of conjugated impurities.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For a polar compound like this compound, LC-MS with electrospray ionization (ESI) is a suitable method for analysis. The compound would typically be protonated in the positive ion mode to form the [M+H]⁺ ion.

Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can be calculated and used to aid in compound identification. For the hydrochloride salt of this compound, predicted CCS values for various adducts have been determined. uni.luuni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 132.10192 | 128.9 |

| [M+Na]⁺ | 154.08386 | 134.1 |

| [M-H]⁻ | 130.08736 | 126.4 |

| [M+NH₄]⁺ | 149.12846 | 147.3 |

| [M+K]⁺ | 170.05780 | 131.7 |

| [M+H-H₂O]⁺ | 114.09190 | 123.5 |

This data is based on predictions and serves as a guide for experimental analysis. uni.luuni.lu

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique used for separating and identifying volatile and thermally stable compounds. nih.govspringernature.com For GC-MS analysis of this compound, derivatization, such as silylation of the hydroxyl groups, might be necessary to increase its volatility and thermal stability.

Upon electron ionization (EI), the molecule would undergo characteristic fragmentation. The fragmentation pattern would be expected to involve the loss of the hydroxymethyl group (-CH₂OH), the hydroxyl group (-OH), and cleavage of the piperidine ring. A predicted GC-MS spectrum for the related compound piperidine shows a base peak at m/z 84, corresponding to the loss of a hydrogen atom, and other significant fragments. hmdb.ca For this compound, key fragments would likely include ions resulting from alpha-cleavage adjacent to the nitrogen atom and loss of water. While specific experimental GC-MS data for this compound is not widely published, analysis of its fragmentation pattern would provide valuable structural information. nih.govshimadzu.com

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.net This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's solid-state conformation and the packing of molecules in the crystal lattice.

To perform this analysis, a single crystal of this compound of suitable size and quality is required. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted beams are then used to calculate the electron density map of the molecule, from which the atomic positions can be determined. nih.gov

Although no crystal structure for this compound is currently deposited in publicly available crystallographic databases, obtaining such data would be invaluable for irrefutably establishing its stereochemistry and providing a benchmark for the computational models discussed in section 3.2.4.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in elucidating the electronic structure and energetic properties of 3-(hydroxymethyl)piperidin-3-ol. These methods allow for a detailed understanding of the molecule at the atomic level.

Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its balance of accuracy and computational cost. For piperidine (B6355638) systems, various functionals are employed to predict their properties.

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that combines the strengths of Hartree-Fock theory and DFT. It is often utilized for geometry optimizations and frequency calculations of piperidine derivatives, providing reliable structural parameters. nih.gov For instance, in studies of similar heterocyclic systems, B3LYP has been successfully used to determine stable conformers and analyze intramolecular interactions like hydrogen bonds. nih.gov

The M06-2X functional is a high-nonlocality hybrid meta-GGA functional developed by the Truhlar group. It is particularly well-suited for systems where non-covalent interactions, such as dispersion forces and hydrogen bonding, are significant. Given the presence of hydroxyl and hydroxymethyl groups in this compound, which can participate in intramolecular hydrogen bonding, M06-2X is expected to provide a more accurate description of the relative energies of different conformers compared to older functionals. nih.gov Computational studies on fluorinated piperidines have demonstrated the utility of M06-2X in accurately predicting conformational preferences. researchgate.net

A comparative application of these methods is crucial. While B3LYP is a robust general-purpose functional, M06-2X often yields more accurate energetic data for complex conformational equilibria in substituted piperidines.

The choice of basis set is critical for the accuracy of DFT calculations. A basis set is a set of mathematical functions used to represent the electronic wavefunctions.

For molecules like this compound, Pople-style basis sets such as 6-31G(d,p) and 6-311++G(d,p) are commonly employed. The 6-31G(d,p) basis set provides a good balance between accuracy and computational expense for initial geometry optimizations. For more accurate energy calculations, the larger 6-311++G(d,p) basis set is preferable. The inclusion of diffuse functions ("++") is important for accurately describing anions and systems with significant non-covalent interactions, such as hydrogen bonds. nih.gov

Validation of the chosen computational method is typically achieved by comparing calculated properties with experimental data where available. For novel molecules like this compound, where experimental data may be scarce, validation can be performed by studying related, well-characterized compounds. For example, comparing the calculated conformational energies of simpler piperidinols with known experimental values can provide confidence in the chosen level of theory.

Table 1: Representative Basis Sets for DFT Calculations of Piperidine Derivatives

| Basis Set | Description | Typical Application |

| 6-31G(d,p) | Double-zeta basis set with polarization functions on heavy atoms (d) and hydrogen atoms (p). | Geometry optimizations and frequency calculations. |

| 6-311++G(d,p) | Triple-zeta basis set with diffuse functions on both heavy atoms and hydrogens (++), and polarization functions. | High-accuracy single-point energy calculations and studies of non-covalent interactions. |

| aug-cc-pVTZ | Augmented correlation-consistent polarized triple-zeta basis set. | High-level benchmark calculations, often used for method validation. |

Conformational Analysis and Equilibrium Studies

The piperidine ring in this compound can adopt various conformations, and the orientation of its substituents significantly influences its properties.

The most stable conformation of the piperidine ring is typically a chair conformation . For this compound, several chair conformers are possible, depending on the axial or equatorial orientation of the hydroxymethyl and hydroxyl groups. Furthermore, rotation around the C-C and C-O single bonds of the substituents leads to multiple rotational isomers (rotamers).

The stability of these conformers is governed by a combination of steric and stereoelectronic effects. In substituted piperidines, there is generally a preference for larger substituents to occupy the equatorial position to minimize steric strain from 1,3-diaxial interactions. However, in this compound, the presence of two polar groups at the C3 position introduces the possibility of intramolecular hydrogen bonding.

An intramolecular hydrogen bond between the hydroxyl group and the oxygen of the hydroxymethyl group (or vice versa) can significantly stabilize a conformer that might otherwise be sterically disfavored. For example, a chair conformation with an axial hydroxyl group and an equatorial hydroxymethyl group could be stabilized by an O-H···O interaction. The relative energies of these conformers can be calculated using DFT methods to determine the most stable structures. In a study of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, the piperidine ring was found to adopt a chair conformation. nih.gov

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational landscape of a molecule. uni-muenchen.devisualizeorgchem.comq-chem.com By systematically changing one or more geometric parameters, such as a dihedral angle, and optimizing the remaining degrees of freedom at each step, a PES can be generated. This allows for the identification of energy minima (stable conformers) and transition states (energy barriers) for conformational interconversions.

For this compound, a PES scan could be performed by rotating the dihedral angles associated with the C-C bond of the hydroxymethyl group and the C-O bond of the hydroxyl group. This would reveal the energy barriers to rotation of these substituents. Additionally, a scan of the ring puckering coordinates can elucidate the pathway for ring inversion between different chair conformations. nih.gov Such scans are crucial for understanding the flexibility of the molecule and the accessibility of different conformational states. q-chem.com

Table 2: Hypothetical Relative Energies of Chair Conformers of this compound

This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

| Conformer | Hydroxyl Group Orientation | Hydroxymethyl Group Orientation | Intramolecular H-Bond | Predicted Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial | Unlikely | 0.0 (Reference) |

| 2 | Axial | Equatorial | Possible | ~0.5 - 2.0 |

| 3 | Equatorial | Axial | Possible | ~1.0 - 3.0 |

| 4 | Axial | Axial | Unlikely (steric clash) | > 5.0 |

The conformational equilibrium of a molecule can be significantly influenced by the solvent. nih.govresearchgate.netnih.gov Solvents can stabilize or destabilize different conformers based on their polarity and hydrogen-bonding capabilities.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model in computational chemistry. researchgate.net In this model, the solvent is treated as a continuous dielectric medium that is polarized by the solute. This approach allows for the calculation of solvation energies and the study of solvent effects on molecular properties and conformational equilibria.

For this compound, polar solvents are expected to have a significant impact. In a nonpolar solvent, intramolecular hydrogen bonds are likely to be a dominant stabilizing factor. However, in a polar, protic solvent such as water or methanol (B129727), the solvent molecules can compete for hydrogen bonding with the hydroxyl and hydroxymethyl groups. This can disrupt intramolecular hydrogen bonds and shift the conformational equilibrium towards conformers with more exposed polar groups that can engage in intermolecular hydrogen bonding with the solvent. researchgate.netnih.gov PCM calculations can quantify these effects and predict how the relative populations of different conformers will change in various solvent environments.

Analysis of Intramolecular Hydrogen Bonding Contributions

Intramolecular hydrogen bonding (IMHB) plays a crucial role in determining the conformational preferences and properties of molecules like this compound. This non-covalent interaction occurs when a hydrogen atom, bonded to an electronegative atom, interacts with another electronegative atom within the same molecule. In the case of this compound, the presence of both hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups provides the necessary donor and acceptor sites for the formation of an intramolecular hydrogen bond.

The strength and nature of these bonds can be investigated using computational methods such as quasi-atomic orbital (QUAO) analysis. nih.gov This method allows for a rigorous exploration of IMHB by directly accessing information from the molecular wave function, avoiding the biases of other methods. nih.gov Key factors influencing the strength of the IMHB include the interatomic distance between the hydrogen and the acceptor oxygen atom, as well as the hybridization of the oxygen atom. nih.gov Studies on similar systems have shown that intramolecular hydrogen bonds can be characterized as four-electron, three-center bonds. nih.gov

The geometry of the intramolecular hydrogen bond can be described as either linear or bent. jchemrev.com A bent configuration often arises when the donor and acceptor atoms are in close proximity, leading to an angular arrangement. jchemrev.com This can affect the bond angles and torsional angles within the molecule, causing deviations from standard values due to electrostatic repulsion or steric hindrance. jchemrev.com

Molecular Vibrational Analysis and Spectroscopic Interpretation

Normal Coordinate Analysis (NCA) is a powerful computational technique used to understand and assign the vibrational spectra of molecules. By performing NCA, the complex vibrational motions of a molecule can be broken down into a set of independent vibrational modes, known as normal modes. Each normal mode corresponds to a specific frequency in the infrared (IR) and Raman spectra.

For this compound, a complete vibrational assignment can be achieved with the aid of NCA. This analysis involves calculating the force constants of the molecule, which describe the stiffness of the chemical bonds and the resistance to bending and torsional motions. The potential energy distribution (PED) is then calculated to determine the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to each normal mode. researchgate.netresearchgate.net This allows for a confident assignment of the observed spectral bands to specific molecular vibrations. researchgate.net

The process of NCA typically begins with an optimized molecular geometry, often obtained from quantum chemical calculations. The vibrational frequencies are then calculated at this equilibrium geometry. These theoretical frequencies are often scaled to better match the experimental values, accounting for anharmonicity and other factors not fully captured by the harmonic approximation used in the calculations.

To improve the accuracy of theoretical vibrational frequencies, Scaled Quantum Mechanics (SQM) is a widely used method. This approach involves scaling the calculated harmonic vibrational frequencies with a set of empirical scale factors. These factors are derived by comparing calculated and experimental frequencies for a set of related molecules.

The application of SQM to this compound would involve the following steps:

Geometry Optimization and Frequency Calculation: The molecular geometry is optimized, and harmonic vibrational frequencies are calculated using a suitable level of theory and basis set (e.g., B3LYP/6-311G(d,p)).

Scaling: The calculated harmonic frequencies are then scaled using appropriate scale factors. These factors are specific to the level of theory and basis set used and are designed to correct for systematic errors in the calculations.

Wavenumber Assignment: The scaled theoretical wavenumbers are then compared with the experimental IR and Raman spectra. This comparison, in conjunction with the PED from the NCA, allows for a detailed and reliable assignment of the observed vibrational bands to the fundamental modes of vibration of this compound.

This combined approach of NCA and SQM provides a robust framework for the interpretation of the vibrational spectra of complex molecules, enabling a deeper understanding of their molecular structure and bonding.

Electronic Structure and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a localized, intuitive picture of chemical bonding within a molecule. wisc.eduwikipedia.org It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that correspond to the classical Lewis structure representation. q-chem.com

For this compound, NBO analysis can reveal key details about its electronic structure:

Natural Charges: NBO analysis provides a more robust method for calculating atomic charges compared to other methods like Mulliken population analysis. q-chem.com These natural charges give insight into the distribution of electron density within the molecule and can be used to understand its polarity and reactivity.

Hybridization: The analysis determines the hybridization of the atomic orbitals that form the chemical bonds. q-chem.com This information is crucial for understanding the geometry and bonding characteristics of the molecule.

Donor-Acceptor Interactions: A key feature of NBO analysis is its ability to quantify delocalization effects, which are departures from the idealized Lewis structure. wikipedia.org This is achieved by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The energy of these interactions, known as the second-order perturbation energy (E(2)), provides a measure of the strength of the delocalization. For instance, in the context of intramolecular hydrogen bonding, NBO analysis can quantify the charge transfer from the lone pair of the proton acceptor to the antibonding orbital of the proton donor. researchgate.net

The results of an NBO analysis for this compound would typically be presented in a table format, detailing the key donor-acceptor interactions and their corresponding stabilization energies.

Table 1: Illustrative NBO Analysis Data for a Hypothetical Intramolecular Hydrogen Bond (Note: This is a hypothetical example to illustrate the type of data obtained from an NBO analysis. Actual values for this compound would require specific calculations.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) of hydroxyl | σ* (O-H) of hydroxymethyl | 5.2 |

| LP (O) of hydroxymethyl | σ* (N-H) of piperidine | 2.8 |

This table would show the stabilization energy (E(2)) associated with electron delocalization from a lone pair (LP) on an oxygen atom to an antibonding orbital (σ*) of a nearby bond, which is indicative of a hydrogen bonding interaction.

Reduced Density Gradient (RDG) analysis is a powerful visualization technique used to identify and characterize non-covalent interactions (NCIs) in real space. nih.gov It is based on the relationship between the electron density (ρ) and its reduced gradient (s). By plotting the RDG against the electron density, different types of interactions can be distinguished.

NCI plots provide a three-dimensional representation of these interactions within the molecular structure. github.io The isosurfaces in an NCI plot are colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian, which helps to differentiate between attractive and repulsive interactions: nih.govresearchgate.net

Blue surfaces: Indicate strong, attractive interactions such as hydrogen bonds. researchgate.netresearchgate.net

Green surfaces: Represent weak, van der Waals interactions. nih.gov

Red surfaces: Signify strong, repulsive interactions, such as steric clashes. nih.gov

For this compound, NCI plots would visually confirm the presence and nature of intramolecular hydrogen bonds. A blue or bluish-green isosurface would be expected in the region between the hydrogen atom of one hydroxyl group and the oxygen atom of the other, providing clear evidence of this interaction. The plot would also reveal other weaker van der Waals contacts within the molecule.

The combination of RDG analysis and NCI plots offers a qualitative yet highly insightful view of the non-covalent interactions that govern the structure and stability of this compound.

Quantum Theory of Atoms in Molecules (QTAIM) Studies for Bonding Characteristics

For piperidine derivatives, QTAIM analysis is instrumental in understanding intra- and intermolecular interactions, such as hydrogen bonds. researchgate.net The topological parameters at the BCPs, including electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the strength and nature of these bonds, distinguishing between covalent interactions and weaker electrostatic forces. researchgate.net While specific QTAIM studies exclusively on this compound are not prevalent in the reviewed literature, the principles are broadly applied to piperidine and related heterocyclic systems. researchgate.netchemjournal.kz These analyses help in understanding the electronic stability conferred by various interactions within the molecule. researchgate.net High-throughput computational packages can now generate QTAIM features for large sets of molecules to predict molecular and reaction properties, which could be applied to this compound and its analogues. rsc.org

Table 1: Key QTAIM Topological Parameters and Their Significance

| Parameter | Symbol | Significance in Bonding Analysis |

| Electron Density | ρ(r) | Indicates the strength of the bond; higher values suggest stronger bonds. |

| Laplacian of Electron Density | ∇²ρ(r) | Distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell interactions (e.g., hydrogen bonds, ionic bonds) (∇²ρ(r) > 0). |

| Total Electron Energy Density | H(r) | Provides further insight into the nature of the interaction. Negative values indicate a degree of covalent character. |

Theoretical Studies of Reaction Mechanisms

Theoretical studies are crucial for mapping out the intricate pathways of chemical reactions, identifying short-lived intermediates, and characterizing the energy barriers that govern the transformation process.

Elucidation of Reaction Pathways and Transient Intermediates (e.g., Hemiaminal, Iminium Ion)

The synthesis and transformation of piperidine derivatives often involve complex reaction mechanisms with transient intermediates. The formation of this compound likely proceeds through intermediates that are common in the synthesis of related nitrogen heterocycles.

One key intermediate in many piperidine syntheses is the iminium ion . usm.edu The piperidine ring can undergo metabolic bioactivation through the formation of iminium ions, which are reactive electrophilic species. nih.gov This process typically starts with an oxidation reaction, such as hydroxylation at a carbon atom adjacent to the nitrogen, to form a hemiaminal (or carbinolamine). This hemiaminal is often unstable and can subsequently lose a water molecule to generate the stabilized iminium ion. nih.gov Computational models can predict the likelihood of iminium ion formation at different positions on the piperidine ring. nih.gov

In the context of synthesis, reactions like the aza-Prins cyclization or Pictet-Spengler reaction, which are used to form piperidine rings, proceed through iminium ion intermediates. usm.eduorganic-chemistry.org For instance, the condensation of an appropriate amino alcohol precursor with an aldehyde could lead to a hemiaminal, which then cyclizes via an iminium ion intermediate to form the piperidine scaffold. whiterose.ac.uk The use of Lewis or Brønsted acids can facilitate the formation of these N-acyliminium or N-sulfonyliminium ions, triggering the cyclization cascade. usm.edu

Transition State Characterization

Characterizing the transition state (TS) is fundamental to understanding the kinetics and feasibility of a reaction pathway. The TS represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier. For the synthesis of piperidines, computational methods are employed to locate and characterize the transition states for key steps like cyclization.

For example, in the intramolecular cyclization to form a piperidine ring, the transition state geometry reveals the concertedness of bond formation and breaking. nih.gov In reactions like the aza-Heck cyclization, the TS involves the palladium catalyst, the nitrogen nucleophile, and the alkene. nih.gov Theoretical calculations help in understanding the stereoselectivity of such reactions by comparing the energies of different transition state structures leading to various stereoisomers. whiterose.ac.uk While specific transition state calculations for the synthesis of this compound were not found, the general methodologies applied to piperidine synthesis are directly applicable. chemjournal.kzwhiterose.ac.uk

Molecular Modeling for Biological Interactions

Molecular modeling techniques are indispensable tools in modern drug discovery, enabling the prediction and analysis of how a molecule like this compound might interact with biological macromolecules.

Molecular Docking Analysis for Receptor Binding

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein receptor. nih.govrsc.org

For piperidine-based compounds, docking studies have been instrumental in identifying and optimizing ligands for various receptors, such as the sigma receptors (σ1 and σ2). nih.govnih.gov These studies involve placing the ligand into the receptor's binding pocket and scoring the different poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. The results can elucidate key amino acid residues that are crucial for binding. nih.govrsc.org For instance, docking studies on piperidine derivatives at the σ1 receptor have helped to rationalize their binding affinities and guide the synthesis of more potent and selective ligands. nih.gov Although specific docking results for this compound are not detailed in the available literature, its structural features—a piperidine core with two hydroxyl groups—suggest the potential for forming multiple hydrogen bonds within a receptor active site, a key interaction for stable binding.

Identification of Potential Biological Targets

Computational tools can screen a compound against databases of known protein structures to identify potential biological targets. clinmedkaz.org This in silico target prediction is often a crucial first step in understanding the pharmacological potential of a new chemical entity.

Web-based tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are used to predict the likely protein targets and the spectrum of biological activities for novel piperidine derivatives. clinmedkaz.orgclinmedkaz.org These predictions are based on the principle of chemical similarity, where a novel compound is likely to bind to the same targets as known drugs or ligands with similar structures. clinmedkaz.org Studies on various piperidine derivatives have predicted interactions with a wide range of targets, including enzymes, ion channels, and G-protein coupled receptors. clinmedkaz.orgclinmedkaz.org For example, some piperidine derivatives have been identified as potential ligands for muscarinic receptors or as inhibitors of enzymes like KIF18A, a protein overexpressed in certain cancers. nih.govjustia.com Such predictive studies suggest that piperidine-containing compounds could be relevant for developing treatments for cancer and diseases of the central nervous system. clinmedkaz.org

Table 2: Computationally Predicted Target Classes for Piperidine Derivatives

| Target Class | Potential Therapeutic Area | Reference |

| Enzymes (e.g., Kinesins) | Cancer | clinmedkaz.orgjustia.com |

| G-Protein Coupled Receptors (e.g., Sigma, Muscarinic) | Central Nervous System Diseases, Cancer | nih.govnih.govnih.govclinmedkaz.org |

| Voltage-gated Ion Channels | Anesthetics, Antiarrhythmics | clinmedkaz.org |

| Transport Systems | Various | clinmedkaz.org |

Chemical Reactivity and Mechanistic Elucidation

Investigation of Stereoselectivity and Diastereoselectivity in Synthetic Transformations

The synthesis of polysubstituted piperidines often involves reactions where the control of stereochemistry is crucial. For derivatives of 3-(hydroxymethyl)piperidin-3-ol, any synthetic transformation targeting the chiral centers or introducing new ones would necessitate a thorough investigation of stereoselectivity and diastereoselectivity.

In the synthesis of piperidine (B6355638) derivatives, stereocontrol can be achieved through various strategies, including the use of chiral catalysts and ligands. For instance, in the hydrogenation of substituted pyridines to form piperidines, the choice of catalyst can significantly influence the diastereomeric ratio of the product. Similarly, in reactions such as intramolecular aza-Michael reactions to form piperidine rings, organocatalysis can lead to high enantioselectivity. nih.gov

The diastereoselectivity of reactions involving the piperidine ring is often influenced by the existing stereocenters and the conformational preferences of the ring. For example, in the epoxidation of tetrahydropyridines, high diastereoselectivity can be achieved through hydrogen bonding interactions that direct the reagent to a specific face of the molecule. acs.org In the case of this compound, the hydroxyl and hydroxymethyl groups at the C3 position would be expected to influence the approach of reagents, potentially leading to diastereoselective transformations at other positions of the ring.

A study on the synthesis of densely substituted pyrrolidines via 1,3-dipolar cycloadditions highlights the role of chiral auxiliaries, such as an N-tert-butanesulfinyl group, in inducing high diastereoselectivity. acs.org Such principles are transferable to the synthesis of complex piperidine derivatives.

Regioselectivity Studies of Ring-Opening and Addition Reactions

Ring-opening reactions of strained heterocycles, such as aziridines and epoxides, are common methods for the synthesis of substituted piperidines, and these reactions are often governed by regioselectivity. The nucleophilic attack on an activated aziridinium (B1262131) ion, for instance, can occur at either of the two ring carbons, and the regiochemical outcome is influenced by the nature of the substituents on the aziridine ring, the nucleophile, and the reaction conditions. rsc.orgnih.gov

While this compound itself is not typically formed via a ring-opening reaction, its constituent atoms could act as nucleophiles in such reactions. For example, the nitrogen atom of a precursor to this compound could participate in the ring-opening of an epoxide, where the regioselectivity of the attack would be a key consideration. Generally, in the ring-opening of non-activated 2-substituted aziridines, the regioselectivity is a complex interplay of steric and electronic factors of the substituents, the electrophile, and the nucleophile. rsc.org

In addition reactions to the piperidine ring or its precursors, regioselectivity is also a critical factor. For instance, in the boronyl radical-catalyzed (4+2) cycloaddition for the synthesis of polysubstituted piperidines, high regioselectivity has been observed. nih.gov

Detailed Kinetic and Thermodynamic Studies of Key Reactions

Detailed kinetic and thermodynamic studies provide fundamental insights into reaction mechanisms, transition states, and product stability. For reactions involving piperidine derivatives, understanding the principles of kinetic versus thermodynamic control is essential for predicting and controlling the reaction outcome. reddit.comjackwestin.comwikipedia.orgmasterorganicchemistry.comlibretexts.org

A reaction is under kinetic control when the product distribution is determined by the relative rates of formation of the products, favoring the product that is formed fastest. jackwestin.comwikipedia.orglibretexts.org Conversely, a reaction is under thermodynamic control when the product distribution is determined by the relative stabilities of the products, favoring the most stable product. jackwestin.comwikipedia.orglibretexts.org This is typically achieved under conditions that allow for the equilibration of the products. wikipedia.org

Influence of Structural Modifications on Chemical Reactivity

The chemical reactivity of this compound can be significantly altered by structural modifications. The introduction of substituents on the piperidine ring or the nitrogen atom can influence the molecule's conformation, steric hindrance, and electronic properties.

The conformation of the piperidine ring is a key determinant of its reactivity. The chair conformation is generally the most stable, and substituents can adopt either an axial or equatorial position. The preference for one over the other is influenced by steric and electronic effects. acs.org Quantum-chemical studies on piperidine radicals have shown that protonation and solvation strongly influence the mechanism of hydrogen migration reactions, highlighting the role of the chemical environment on reactivity. acs.org

A study on the functionalization of piperidine derivatives demonstrated that the site-selectivity of C-H functionalization can be controlled by the choice of catalyst and the electronic properties of the substituents on the nitrogen atom. nih.gov For this compound, modification of the nitrogen with different protecting groups or substituents would be expected to modulate the reactivity of the ring.

Furthermore, computational studies on various piperidine derivatives have shown that the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be used as an indicator of chemical stability and reactivity. researchgate.net

Studies on Intramolecular Cyclization Pathways

Intramolecular cyclization is a powerful strategy for the synthesis of piperidine rings and other heterocyclic systems. mdpi.comresearchgate.net In the context of this compound, a precursor molecule could be designed to undergo an intramolecular cyclization to form the piperidine ring.

Various methods for intramolecular cyclization to form piperidines have been developed, including radical cyclization, reductive amination, and metal-catalyzed processes. mdpi.comnih.govbeilstein-journals.org The success and stereochemical outcome of these cyclizations are often dependent on the nature of the tether connecting the reacting groups and the reaction conditions.

For example, a samarium-catalyzed intramolecular radical cyclization of haloalkynals has been shown to produce piperidine derivatives, with the stereoselectivity being influenced by the substituents. nih.gov Similarly, copper-catalyzed intramolecular C-H amination of N-fluoride amides provides a route to piperidines, and mechanistic studies have elucidated the reaction pathway. acs.org

The formation of the piperidine ring in this compound could potentially be achieved through an intramolecular reaction of a suitably functionalized acyclic amine. The regioselectivity and stereoselectivity of such a cyclization would be critical for establishing the desired substitution pattern and stereochemistry.

Applications in Chemical Synthesis and Functionalization

Role as Precursors for Complex Heterocyclic Structures

The rigid, chair-like conformation of the piperidine (B6355638) ring, combined with the nucleophilic and hydrogen-bond-donating capabilities of its two hydroxyl groups, makes 3-(hydroxymethyl)piperidin-3-ol an attractive starting material for the synthesis of intricate heterocyclic systems, particularly spirocyclic frameworks.

Spirocyclic oxindoles, a privileged scaffold found in numerous natural products and bioactive molecules, can be synthesized using piperidine-based precursors. rsc.orgnih.gov The synthesis of these structures often involves cascade reactions where the piperidine moiety is crucial for the formation of the spiro center. For instance, in reactions designed to construct spirocyclic oxindoles with four consecutive stereocenters, a Michael-Mannich cascade approach is often employed. rsc.org The piperidine ring system is integral to forming the final spiro-heterocycle.

Specifically, this compound can serve as a key precursor for spiro-substituted piperidines. These compounds have been investigated for their potent biological activities, including as neurokinin (NK) receptor antagonists. nih.govnih.gov The synthesis of such molecules often involves multi-step sequences where the pre-formed piperidine derivative is elaborated. The hydroxyl groups on this compound offer convenient handles for further functionalization or for directing the stereochemical outcome of subsequent reactions, leading to complex spiro-heterocyclic systems that are of significant interest in medicinal chemistry. nih.gov

Application as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the control of stereochemistry during a chemical transformation, after which the auxiliary can be removed. wikipedia.org The utility of a chiral auxiliary is dependent on its ability to effectively bias the facial selectivity of a reaction, its ease of installation and removal, and its potential for recovery and reuse.

While direct studies employing this compound as a chiral auxiliary are not extensively documented, the closely related compound, (R)-piperidin-3-ol, has been successfully used as a new and efficient chiral auxiliary in the stereoselective synthesis of α-hydroxy aldehydes. nih.gov This suggests a strong potential for this compound in similar applications. The presence of the additional hydroxymethyl group at the C3 position could offer several advantages:

Enhanced Stereocontrol: The C3 quaternary stereocenter introduces significant steric bulk and a fixed conformational bias, which could lead to higher levels of diastereoselectivity in reactions such as asymmetric aldol (B89426) additions. scispace.com

Secondary Coordination Site: The additional hydroxyl group could act as a secondary binding site for metal-based Lewis acids in chelation-controlled reactions, providing a more rigid and well-defined transition state, thereby enhancing enantioselectivity. wikipedia.org

In a typical asymmetric aldol reaction, a chiral auxiliary is first acylated, and the resulting amide is converted into a chiral enolate. wikipedia.orgscispace.com The subsequent reaction with an aldehyde proceeds with a high degree of facial selectivity, dictated by the steric and electronic nature of the auxiliary. The additional hydroxyl group in this compound would likely require protection before the acylation step, but its influence on the conformational preference of the resulting enolate could be profound, making it a promising candidate for further investigation in this field. Chiral 1,3-diols, which can be derived from such aldol products, are themselves valuable building blocks for biologically active molecules. nih.gov

Utility as Building Blocks for Pharmaceutical Intermediates and Analogues

The piperidine motif is one of the most ubiquitous heterocyclic scaffolds in approved pharmaceuticals. nih.gov Its favorable physicochemical properties, including aqueous solubility and metabolic stability, make it a desirable component in drug design. This compound serves as a valuable building block for introducing this important pharmacophore, along with additional functionality, into potential drug candidates.

A significant area of application is in the synthesis of neurokinin (NK) receptor antagonists. nih.govnih.gov Specifically, spiro-substituted piperidines have shown high affinity for both NK1 and NK2 receptors. nih.gov The synthesis of these complex molecules often starts from functionalized piperidine precursors. The dual hydroxyl functionality of this compound provides versatile synthetic handles for constructing the spirocyclic system and for introducing other necessary pharmacophoric elements. For example, one of the hydroxyl groups could be used to form the spiro-linkage, while the other could be functionalized to modulate properties like solubility or to introduce additional binding interactions with the target receptor.

The table below summarizes the key applications of piperidine derivatives, including those conceptually derived from this compound, in the synthesis of pharmaceutical intermediates.

| Application Area | Target Compound Class | Role of Piperidine Building Block | Representative Finding |

| Neurokinin Receptor Antagonism | Spiro-substituted piperidines | Forms the core heterocyclic scaffold of the antagonist. | Compounds showed potent, dual antagonism for NK1 and NK2 receptors with IC50 values in the nanomolar range. nih.gov |

| Local Anesthetics | Spirooxindoles | Provides the basic nitrogen center and rigid framework. | Spirooxindoles containing a piperidine ring demonstrated significant local anesthetic activity via sciatic nerve block in rats. nih.gov |

| General Drug Scaffolds | Diverse | The piperidine ring is a common structural unit in over twenty classes of pharmaceuticals. | The piperidine heterocycle is a cornerstone in drug design due to its prevalence in bioactive molecules and alkaloids. nih.gov |

This table is interactive and can be sorted by column.

Combinatorial chemistry has become an indispensable tool in modern drug discovery, allowing for the rapid synthesis and screening of large numbers of compounds to identify new lead structures. numberanalytics.comfiveable.me The "building block" approach is central to combinatorial chemistry, where diverse fragments are systematically combined to generate a library of structurally related molecules. nih.gov

This compound is an ideal building block for the construction of focused compound libraries for several reasons:

Multiple Points of Diversity: The secondary amine and two hydroxyl groups (one primary, one tertiary) allow for the introduction of at least three different points of diversity. The amine can be readily acylated, alkylated, or used in reductive aminations, while the hydroxyls can be etherified, esterified, or used in coupling reactions.

Scaffold Rigidity: The inherent conformational rigidity of the piperidine ring helps to pre-organize the appended substituents in a well-defined three-dimensional space, which can lead to higher affinity binding with biological targets.

Favorable Properties: The piperidine core imparts drug-like properties to the library members, increasing the likelihood of identifying compounds with favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

An efficient strategy for creating a library of bioactive compounds involves the synthesis of spirocyclic oxindoles, where methods have been developed that are amenable to scale-up and diversification. rsc.org By using this compound or its derivatives as the core building block, a library of novel spiro-heterocycles could be generated and screened for a wide range of biological activities, from anticancer to neuroprotective effects.

Other Emerging Chemical Applications

Beyond its established roles, the unique structure of this compound opens doors to other emerging applications in chemical synthesis. One promising area is in the development of novel ligands for catalysis. The presence of both a nitrogen atom and two oxygen-based functional groups makes it a potential tridentate or bidentate ligand for various transition metals.

The synthesis of piperidinols themselves can involve catalytic processes, such as the catalytic hydrogenation of 3-pyridones using ruthenium-based catalysts. google.com This highlights the interaction between piperidine structures and transition metals. By analogy, this compound could be used to prepare novel chiral ligands for asymmetric catalysis. The rigid piperidine backbone, combined with the stereogenic tertiary carbinol center, could create a well-defined chiral pocket around a coordinated metal, enabling highly enantioselective transformations.

Furthermore, the compound can be used in the synthesis of other valuable chemical intermediates. For example, α-hydroxyaldehydes, which are versatile building blocks for various pharmaceuticals, can be synthesized using piperidinol-derived auxiliaries. nih.govacs.org The development of new synthetic methods that utilize this compound as a starting material or catalyst continues to be an active area of research, driven by the constant need for novel molecular entities with unique properties and functions.

Investigation of Biological Activities of 3 Hydroxymethyl Piperidin 3 Ol and Its Derivatives Excluding Clinical Human Trials

Enzyme Inhibition Studies

Derivatives of the piperidine (B6355638) core structure have been extensively studied for their ability to interact with and inhibit various enzymes, playing potential roles in metabolic and epigenetic regulation.

The inhibition of glycoside hydrolases, such as α-glucosidase, is a key therapeutic strategy for managing type 2 diabetes by controlling post-meal hyperglycemia. mdpi.com Numerous studies have highlighted the potential of piperidine derivatives as potent α-glucosidase inhibitors.